1-Amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
1-Amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a useful research compound. Its molecular formula is C8H9N3O and its molecular weight is 163.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 520431. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Photosensitivity and Optoelectronic Applications
The compound has been investigated for its photosensitivity properties and potential applications in optoelectronic devices. A study by Roushdy et al. (2019) explored the synthesis and spectral characterization of a novel derivative formed by condensation with 6-formylvisnagin. This research highlighted its utility in optoelectronics, demonstrating increased photocurrent and photosensitivity with illumination intensity, suggesting its use in heterojunction-based optoelectronic devices (Roushdy et al., 2019).
Antimicrobial Activity
Khidre, Abu‐Hashem, and El‐Shazly (2011) synthesized a series of derivatives showing significant antibacterial and antifungal activities, with some compounds comparable to known antimicrobial agents. This indicates its potential as a base for developing new antimicrobial drugs (Khidre, Abu‐Hashem, & El‐Shazly, 2011).
Crystal Structure Analysis
Studies on crystal structures and Hirshfeld surface analyses of derivatives reveal insights into the molecular interactions and structural configurations, important for understanding the compound's chemical behavior and applications in materials science (Naghiyev et al., 2022).
Synthesis and Chemical Properties
Research by Kalita and Kim (2018) focused on the reactions of malononitrile with acetylacetone, leading to the formation of the compound under study. This work provides insights into the chemical reactivity and synthesis pathways of this dihydropyridine derivative, offering a foundation for further synthetic applications (Kalita & Kim, 2018).
Antimycobacterial and DNA Cleavage Efficiency
A study on azo molecules incorporating this compound as a coupling component demonstrated significant antimycobacterial activity and DNA cleavage efficiency, suggesting potential therapeutic and biochemical applications (Ravi et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been studied for their potential inhibitory effects on various proteins .
Mode of Action
It’s known that the compound can undergo various chemical reactions to form different derivatives . These derivatives may interact with their targets in different ways, leading to various biological effects.
Result of Action
Related compounds have been studied for their potential antimicrobial activity .
Properties
IUPAC Name |
1-amino-4,6-dimethyl-2-oxopyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-5-3-6(2)11(10)8(12)7(5)4-9/h3H,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUFHSGKGXNGDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1N)C#N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50325856 |
Source
|
Record name | 1-Amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50325856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1562-12-5 |
Source
|
Record name | 1562-12-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520431 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50325856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.